1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Overview
Description
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indole-2,3-dione): Similar structure but with different functional groups.
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indole-3-carboxylic acid): Another related compound with a carboxylic acid group.
Uniqueness
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-3-4-20-18(13-19)6-7-26(20)15-23(27)25-10-8-24(9-11-25)14-17-2-5-21-22(12-17)30-16-29-21/h2-7,12-13H,8-11,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUPUWTWVKRAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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